molecular formula C34H47NO9 B12815902 [(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B12815902
M. Wt: 613.7 g/mol
InChI Key: YYJZWLOTQILZLS-WBJVIOBZSA-N
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Description

13-Dehydroxyindaconintine is a natural alkaloid known for its antioxidant properties. It is derived from plants in the Ranunculaceae family, specifically from Aconitum species

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Dehydroxyindaconintine can be synthesized through chemical reactions involving indaconitine and a strong base to remove the hydroxyl group . The reaction typically involves heating the mixture under controlled conditions to ensure the removal of the hydroxyl group without affecting other functional groups.

Industrial Production Methods: Industrial production of 13-Dehydroxyindaconintine involves extraction from natural sources, such as the roots of Aconitum kusnezoffii . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: 13-Dehydroxyindaconintine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

13-Dehydroxyindaconintine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Dehydroxyindaconintine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. The compound also modulates signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

    Indaconitine: The parent compound from which 13-Dehydroxyindaconintine is derived.

    Aconitine: Another alkaloid from the same plant family with similar properties.

    Mesaconitine: A structurally related alkaloid with comparable biological activities.

Uniqueness: 13-Dehydroxyindaconintine is unique due to the absence of the hydroxyl group, which imparts distinct chemical and biological properties. This structural difference influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27+,28?,29-,30-,32+,33-,34+/m1/s1

InChI Key

YYJZWLOTQILZLS-WBJVIOBZSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2C(C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

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